molecular formula C16H19N5O2 B2567280 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235191-15-7

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2567280
CAS No.: 1235191-15-7
M. Wt: 313.361
InChI Key: YEVDDYJTBFVFAD-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the pyridine and piperazine rings. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like acetonitrile or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. The pathways involved can vary depending on the specific application, but often involve key biological processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: A related compound that shares the oxadiazole and pyridine rings but lacks the piperazine moiety.

    5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: Another similar compound with a different substitution pattern on the pyridine ring.

    3-Cyclopropyl-1,2,4-oxadiazol-5-amine: A simpler compound that contains the oxadiazole ring but lacks the pyridine and piperazine rings.

Uniqueness

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, allows for interactions with a wider range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11(22)20-6-8-21(9-7-20)14-5-4-13(10-17-14)15-18-16(23-19-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVDDYJTBFVFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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